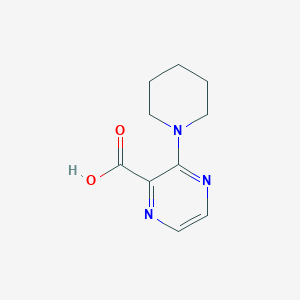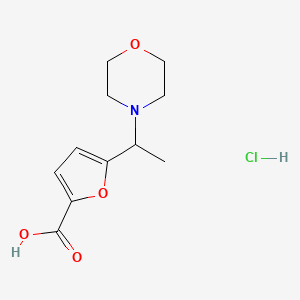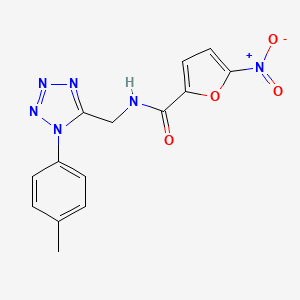
3-(Piperidin-1-yl)pyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Piperidin-1-yl)pyrazine-2-carboxylic acid” is a chemical compound with the CAS Number: 342425-61-0. It has a molecular weight of 207.23 .
Molecular Structure Analysis
The IUPAC name of this compound is 3-(1-piperidinyl)-2-pyrazinecarboxylic acid. The InChI code is 1S/C10H13N3O2/c14-10(15)8-9(12-5-4-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,14,15) .Physical And Chemical Properties Analysis
The compound is solid in physical form . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Adhesion Molecule Inhibition
A study by Kaneko et al. (2004) describes novel piperidine carboxylic acid derivatives, including structures related to "3-(Piperidin-1-yl)pyrazine-2-carboxylic acid," as potent adhesion molecule inhibitors. These compounds, specifically ER-49890, showed significant oral inhibitory activities against neutrophil migration and leukocyte accumulation in various inflammation models in mice and rats, suggesting therapeutic effects on collagen-induced arthritis. This research highlights the potential of such compounds in treating inflammatory diseases by targeting adhesion molecules like intercellular adhesion molecule-1 (ICAM-1) Kaneko et al., 2004.
Heterocyclic Amino Acids Synthesis
Matulevičiūtė et al. (2021) developed a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids for use as achiral and chiral building blocks. Through a multi-step synthesis involving piperidine-4-carboxylic and piperidine-3-carboxylic acids, they successfully created these compounds, showcasing their potential as versatile intermediates for further chemical transformations. This work exemplifies the utility of "this compound" related structures in synthesizing complex organic molecules Matulevičiūtė et al., 2021.
Aurora Kinase Inhibition for Cancer Treatment
Research by ヘンリー,ジェームズ (2006) describes the synthesis of compounds including "this compound" derivatives as Aurora kinase inhibitors. These compounds are potential candidates for cancer treatment by inhibiting Aurora A, a protein kinase involved in the regulation of cell division. This study provides a basis for further exploration of such compounds in cancer therapy, highlighting the diverse therapeutic applications of "this compound" derivatives ヘンリー,ジェームズ, 2006.
Coordination Chemistry and Crystal Engineering
A study by Zhao et al. (2014) utilized a pyrazole-carboxylate type ligand, closely related to "this compound," to prepare coordination complexes with Ni(II), Ag(II), and Cd(II). These complexes demonstrated various structural types and potential applications in material science and coordination chemistry. This research underscores the role of "this compound" derivatives in the development of new materials with specific magnetic, optical, or structural properties Zhao et al., 2014.
Mécanisme D'action
Target of Action
Similar compounds have been shown to have anti-tubercular activity against mycobacterium tuberculosis .
Mode of Action
It is known that similar compounds interact with their targets to inhibit their function .
Biochemical Pathways
Similar compounds have been shown to affect the replication of mycobacterium tuberculosis .
Result of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis .
Propriétés
IUPAC Name |
3-piperidin-1-ylpyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)8-9(12-5-4-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXJSFRBBSEDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2686372.png)

![2-(6-Methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2686376.png)

![(2Z)-2-cyano-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide](/img/structure/B2686381.png)
![6-chloro-N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}pyridine-3-carboxamide](/img/structure/B2686383.png)
![N-(9H-Fluoren-9-yl)-3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B2686384.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2686385.png)
![2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2686386.png)



![(Z)-methyl 2-(2-((4-(N,N-dibutylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2686393.png)
![methyl 2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate](/img/structure/B2686394.png)